molecular formula C65H118N18O15 B15087097 Innate defense regulator peptide-1

Innate defense regulator peptide-1

Cat. No.: B15087097
M. Wt: 1391.7 g/mol
InChI Key: WXRGGPLCKMBEAF-OLAWGTLASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Innate defense regulator peptide-1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to a solid resin support.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques .

Chemical Reactions Analysis

Types of Reactions

Innate defense regulator peptide-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Innate defense regulator peptide-1 exerts its effects by modulating the innate immune response. It interacts with various molecular targets, including transmembrane G protein-coupled receptors and transcription factors. This interaction leads to the activation of signaling pathways that enhance the production of chemokines and cytokines, promoting the recruitment of immune cells to the site of infection or inflammation . Additionally, the peptide suppresses the production of pro-inflammatory cytokines, reducing excessive inflammation .

Properties

Molecular Formula

C65H118N18O15

Molecular Weight

1391.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C65H118N18O15/c1-14-37(11)50(80-55(89)41(22-18-26-71-65(69)70)73-57(91)44(31-84)76-54(88)40(67)21-16-17-25-66)62(96)79-49(36(9)10)63(97)82-27-19-23-46(82)59(93)72-39(13)53(87)81-51(38(12)15-2)64(98)83-28-20-24-47(83)60(94)78-48(35(7)8)61(95)77-45(32-85)58(92)75-43(30-34(5)6)56(90)74-42(52(68)86)29-33(3)4/h33-51,84-85H,14-32,66-67H2,1-13H3,(H2,68,86)(H,72,93)(H,73,91)(H,74,90)(H,75,92)(H,76,88)(H,77,95)(H,78,94)(H,79,96)(H,80,89)(H,81,87)(H4,69,70,71)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

WXRGGPLCKMBEAF-OLAWGTLASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

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